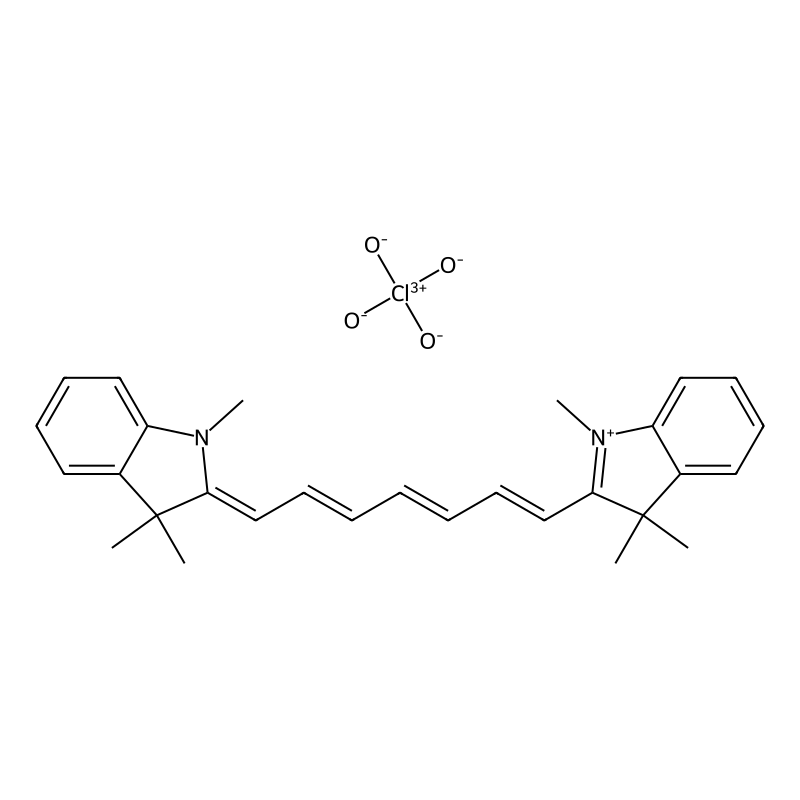

1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate is a synthetic organic compound characterized by its complex structure and vibrant color. Its molecular formula is and it has a molecular weight of approximately 509.0 g/mol . This compound is notable for its unique properties as a long-wavelength dye, primarily utilized in biological and chemical research. It is also known as C.I. Solvent Blue 92 and is recognized for its application in fluorescence microscopy and as a membrane potential-sensitive dye .

HITC’s mechanism of action as a membrane-potential sensitive dye relies on its ability to accumulate within the cell membrane according to the membrane potential []. When the membrane potential changes (e.g., during cell activation), the fluorescence intensity of HITC also changes, allowing for real-time monitoring of electrical activity in cells [].

HITC should be handled with care due to the following hazards:

- Perchlorate ion: The perchlorate ion is a strong oxidizing agent and can be explosive under certain conditions [].

- Potential toxicity: Information on specific toxicity data for HITC is limited, but it is recommended to handle it with standard laboratory precautions for potentially harmful chemicals [].

Membrane Potential Sensitive Dye:

HITC is primarily used as a long-wavelength, membrane-potential sensitive dye in scientific research []. This means it can be used to measure the electrical potential across cell membranes. When HITC binds to a cell membrane, its fluorescence intensity changes in response to changes in the membrane potential []. This allows researchers to monitor the activity of neurons, muscle cells, and other excitable cells [].

Applications in Neuroscience:

HITC has been particularly valuable in neuroscience research for studying the electrical activity of neurons. Researchers can use HITC to:

- Measure action potentials: These are brief electrical signals that travel along the length of neurons and are essential for communication between brain cells [].

- Image neuronal activity: HITC can be used to create functional images of the brain, which show the activity of different brain regions in real-time [].

- Study synaptic transmission: HITC can be used to study the transfer of information between neurons at synapses [].

Other Research Applications:

While primarily used for studying membrane potential, HITC also has applications in other areas of scientific research, including:

This compound has demonstrated significant biological activity, particularly in the field of cellular imaging. It serves as a potent fluorescent probe for monitoring membrane potentials in live cells. Its ability to indicate changes in membrane potential makes it valuable for studying cellular processes such as depolarization and hyperpolarization events . Additionally, it has been used in studies related to apoptosis and other cellular signaling pathways.

The synthesis of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate typically involves multi-step organic reactions. A common method includes the condensation of appropriate indole derivatives with carbonyl compounds followed by cyclization and methylation steps to achieve the final cyanine structure. The perchlorate salt is often formed through neutralization with perchloric acid during the purification process .

1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate finds extensive applications in:

- Fluorescence Microscopy: Used for visualizing cellular structures and dynamics.

- Membrane Potential Studies: Acts as a probe for assessing changes in membrane potential across various cell types.

- Research in Neuroscience: Employed to study neuronal activity and synaptic transmission.

- Biochemical Assays: Utilized in assays that require sensitive detection of biological interactions or changes .

Interaction studies involving 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate have focused on its binding characteristics with various biomolecules. Research indicates that it can effectively bind to lipid membranes and proteins, influencing its fluorescence properties. These interactions are crucial for understanding its role as a fluorescent marker in live-cell imaging and other biological applications .

Several compounds share structural similarities with 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1',3,3-Tetramethylindocarbocyanine | C27H30ClN2O4 | Shorter wavelength absorption; used for different imaging techniques. |

| 1,1',3,3-Tetramethylindotricarbocyanine | C28H32ClN2O4 | Similar structure but with different methylation patterns; used in similar applications. |

| 1,1'-Diethyl-2,2'-cyanine | C20H22N2O | Lower molecular weight; used primarily in dye applications rather than biological studies. |

The uniqueness of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate lies in its specific long-wavelength absorption properties and its effectiveness as a membrane-potential-sensitive dye compared to other similar compounds. Its ability to provide clear fluorescence signals under physiological conditions makes it particularly valuable for real-time imaging applications .

The synthesis of 1,1',3,3,3',3'-hexamethylindotricarbocyanine perchlorate follows established methodologies for preparing tricarbocyanine dyes, with specific optimizations to maximize yield and purity . The traditional synthetic approach involves the condensation of indole derivatives with appropriate aldehydes or ketones under acidic conditions, typically achieving yields between 65-85% . This fundamental methodology has been refined over decades to produce this specific hexamethyl-substituted tricarbocyanine compound with molecular weight of approximately 509.04 grams per mole [4].

The Fischer indole synthesis represents a particularly effective route for preparing the indole precursors required for hexamethylindotricarbocyanine synthesis [3]. This approach involves refluxing 4-substituted phenyl hydrazine derivatives with 3-methylbutan-2-one at 110°C for 48-72 hours, consistently achieving yields of 88-95% [3]. The cyclization reaction proceeds through imine derivative formation and requires complete conversion for optimal downstream processing [3].

Following indole ring formation, nitrogen-alkylation constitutes a critical step in the synthetic sequence [3] [5]. This process involves refluxing the cyclic indole rings with various alkyl halides including iodomethane and 1-iodobutane in boiling acetonitrile [3]. The heterocyclic salts produced through this methodology are purified through multiple recrystallizations using solvent systems such as dichloromethane and ether, acetone and ether, or methanol and ether [3].

The final condensation reaction to form the tricarbocyanine structure employs a 2:1 ratio of heterocyclic salt to linker under basic conditions in boiling acetic anhydride for 4-6 hours [3]. These reaction conditions have been optimized to minimize side product formation while maximizing the formation of the desired hexamethylindotricarbocyanine structure [3]. The Vilsmeier-Haack reagent condensation method has proven particularly suitable for heptamethine cyanine synthesis, achieving yields in the range of 41-72% [3].

Yield optimization strategies have focused on reaction temperature control, solvent selection, and purification methodologies [6] [31]. Higher concentration conditions dramatically reduce reaction time to less than 10 minutes while maintaining yield quality [6]. The use of 2 molar concentration in dichloromethane has proven particularly effective for scaling synthesis to 100 millimole quantities [6]. Advanced purification techniques utilizing flash column chromatography with 5-10% methanol in dichloromethane enable isolation of products with greater than 95% purity [3].

Industrial synthesis methods have been developed to address the challenges of large-scale production [31]. These approaches focus on reducing synthetic reaction steps, simplifying process operations, and improving production efficiency [31]. The industrialized synthesis typically involves a two-step process: first synthesizing 2,3,3-trimethyl-1-(4-sulfobutyl)-4,5-benzindole betaine through reflux at 140-142°C for 2-3 hours, followed by condensation with appropriate dialdehydes under controlled temperature conditions [31].

| Synthesis Method | Reaction Conditions | Typical Yield (%) | Key Advantages |

|---|---|---|---|

| Condensation of indole derivatives with aldehydes/ketones | Acidic medium, elevated temperature | 65-85 | Simple methodology, widely applicable |

| Fischer indole synthesis with 3-methylbutan-2-one | 110°C, 48-72 h reflux | 88-95 | High yield, well-established procedure |

| Nitrogen-alkylation followed by condensation | Boiling acetonitrile, reflux | 60-80 | Good control over substitution patterns |

| Vilsmeier-Haack reagent condensation | Acetic anhydride, 65°C, 2-8 h | 41-72 | Suitable for heptamethine cyanines |

| Malonaldehyde bis(dimethyl acetal) condensation | Acidic conditions, high yield | 75-90 | Efficient for hemicyanine intermediates |

Modified Synthetic Approaches for Enhanced Stability

Enhanced stability synthetic approaches for hexamethylindotricarbocyanine perchlorate focus on preventing degradation during synthesis and improving the photochemical stability of the final product [10] [11] [12]. These methodologies address the inherent instability of cyanine dyes through various chemical modifications and synthetic strategies [10] [11].

Supramolecular encapsulation represents a significant advancement in cyanine dye stabilization [14]. The incorporation of cyclodextrins, particularly methyl-beta-cyclodextrin, as host molecules provides up to three-fold increases in brightness and substantial improvements in photostability [14]. The mechanism involves host-guest interactions that restrict molecular mobility and protect the chromophore from degradation pathways [14]. Computational modeling has confirmed that hexamethylindotricarbocyanine forms stable inclusion complexes with beta-cyclodextrin and methyl-beta-cyclodextrin, leading to enhanced optical properties [14].

Protein complexation strategies have emerged as particularly effective for improving cyanine dye stability in biological environments [10]. Albumin interaction affords an alternative strategy to improve imaging properties, especially for in vivo applications [10]. The formation of super-stable cyanine dye complexes with albumin demonstrates 10-fold longer imaging windows under continuous laser irradiation compared to unprotected dyes [10]. The interaction mechanism involves both supramolecular interactions and covalent binding, with chloride-containing cyanine dyes producing significantly more stable complexes [10].

Solid-phase synthesis methodologies have been developed to enhance the purity and stability of tricarbocyanine products [7] [12]. The catch-and-release method using sulfonyl chloride resin enables the synthesis of various cyanine dyes with high purity and minimal side reactions [7] [12]. This approach employs stepwise attack of heterocyclic carbon nucleophiles on immobilized polyene-chain precursors, allowing clean synthesis of both hydrophobic and hydrophilic trimethine and pentamethine dyes [7] [12]. The solid-phase methodology achieves yields of 60-85% while significantly reducing purification requirements [7] [12].

Photostabilizer covalent linking represents another important strategy for enhancing cyanine dye stability [11]. Covalent attachment of stabilizers such as cyclooctatetraene substantially reduces the lifetime of the cyanine triplet state, with the degree of triplet-state quenching correlating directly with photostability enhancements [11]. Alternative photostabilizers including nitrobenzyl alcohol and Trolox employ different mechanisms that do not target the fluorophore triplet state directly but still provide significant photostabilization [11].

Modular synthesis approaches with late-stage functionalization prevent degradation of temperature-sensitive functional groups during synthesis [5]. This strategy involves attaching delicate functional groups in the final synthesis step, avoiding the high temperatures typically required for nitrogen-alkylation reactions [5]. The modular approach prevents functional group degradation by using mild coupling conditions such as ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 1-hydroxybenzotriazole and diisopropylethylamine in dichloromethane at room temperature [5].

The optimization of reaction conditions for enhanced stability involves careful selection of activating agents, additives, and non-nucleophilic bases [5]. Extensive screening has revealed that stronger activating agents and excess non-nucleophilic bases result in side chain cleavage, while optimized conditions using ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 1-hydroxybenzotriazole prevent unwanted side product formation [5].

| Stabilization Strategy | Mechanism of Stabilization | Stability Enhancement Factor | Optimal Conditions |

|---|---|---|---|

| Supramolecular encapsulation (cyclodextrins) | Host-guest interaction, restricted mobility | 3-fold brightness increase | Methyl-β-cyclodextrin host |

| Protein complexation (albumin binding) | Supramolecular and covalent binding | 10-fold longer imaging window | Chloride-containing cyanines |

| Solid-phase synthesis methods | Reduced side product formation | High purity (>95%) | Stepwise nucleophilic attack |

| Photostabilizer covalent linking (cyclooctatetraene) | Triplet state quenching | Substantial triplet lifetime reduction | Covalent linkage |

| Modular synthesis with late functionalization | Prevention of degradation during synthesis | Minimal functional group degradation | Dichloromethane solvent, room temperature |

Meso-Chlorine Tricarbocyanine Derivatives and Coupling Reactions

Meso-chlorine tricarbocyanine derivatives represent a specialized class of compounds with unique reactivity profiles that significantly impact synthetic methodologies and coupling efficiency [15] [16] [17]. These derivatives have received increased attention due to their inherent tumor-targeting properties and high reactivity, though their synthesis generally suffers from low yields [15] [16].

The reaction of meso-chlorine dyes with coupling reagents consistently produces keto-polymethines as the major product, providing insight into the low yields typically observed in bioconjugation reactions [15] [16]. N-hydroxysuccinimide has been extensively studied as a coupling reagent, with the reaction mechanism involving addition to the meso-chlorine position followed by nitrogen-oxygen bond homolysis to produce the ketone product [15] [16]. However, the exact mechanism has not been fully established, and these coupling reactions are typically performed at room temperature under conditions suitable for bioconjugate formation [15] [16].

1-hydroxybenzotriazole represents another important coupling reagent that leads to keto-polymethine formation, though this reaction exhibits the most apparent side product formation among the tested reagents [15] [16]. The presence of side products is particularly notable with 1-hydroxybenzotriazole, with reactions producing more reactive intermediates or water facilitating their formation through the addition of 1-hydroxybenzotriazole hydrate [15] [16]. Mass spectrometric investigations of crude reaction mixtures have failed to unambiguously identify these side products despite extensive analysis [15] [16].

K-Oxyma Pure has also been demonstrated to lead to keto-polymethine formation when reacted with meso-chlorine tricarbocyanines [15] [16]. Similar to other coupling reagents, this transformation yields unassignable side products that complicate purification procedures [15] [16]. The limited solubility of the starting meso-chlorine compounds in common organic solvents may contribute to the formation of these complex product mixtures [15] [16].

Optimized coupling conditions have been developed using ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 1-hydroxybenzotriazole and diisopropylethylamine [5]. These conditions provide improved stability and controlled reaction environments, enabling efficient conversion while minimizing side chain cleavage [5]. The optimization process involved extensive screening of activating agents and non-nucleophilic bases, with stronger reagents consistently resulting in degradation of the tricarbocyanine structure [5].

Glutathione represents a unique coupling partner that reacts with meso-chlorine tricarbocyanines in a straightforward manner [15] [16]. This reaction produces a discrete, well-characterized meso-substituted compound that can be isolated and fully characterized spectroscopically [15] [16]. Notably, the resulting keto-polymethine products do not react with glutathione under the same conditions, indicating improved stability toward endogenous nitrogen and sulfur-based nucleophiles [15] [16].

Suzuki-Miyaura coupling reactions have proven particularly effective for meso-chlorine substitution, achieving yields of 68-83% under environmentally friendly aqueous conditions [18]. These palladium-catalyzed cross-coupling reactions create robust carbon-carbon bonds and represent a versatile methodology for functionalizing tricarbocyanine dyes [18]. The aqueous reaction conditions using tetrakis(triphenylphosphine)palladium(0) catalyst provide an attractive alternative to traditional organic solvent-based approaches [18].

The stability profile of meso-chlorine tricarbocyanine derivatives shows significant pH dependence [15] [16]. The resulting keto-polymethines are particularly unstable in acidic environments, which may explain why these compounds and their conjugates have remained elusive in the literature despite widespread interest [15] [16]. Standard high-performance liquid chromatography purification methods using trifluoroacetic acid concentrations of 0.1% lead to protonation and subsequent decomposition, evidenced by both absorption spectroscopy and mass spectrometry [15] [16].

| Coupling Reagent | Product Formation | Reaction Conditions | Stability Profile | Synthetic Utility |

|---|---|---|---|---|

| N-hydroxysuccinimide | Keto-polymethine major product | N,N-dimethylformamide, room temperature | Unstable in acidic environments | Explains low bioconjugation yields |

| 1-hydroxybenzotriazole | Keto-polymethine + side products | N,N-dimethylformamide, room temperature | Most apparent side product formation | Limited practical application |

| K-Oxyma Pure | Keto-polymethine formation | N,N-dimethylformamide, room temperature | Unassignable side products | Research interest primarily |

| Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole/diisopropylethylamine | Stable amide conjugates | Dichloromethane, room temperature, 5-16 h | Improved stability, controlled conditions | Bioconjugation applications |

| Glutathione | Discrete meso-substituted compound | Aqueous conditions | Stable toward nucleophiles | Biological relevance studies |

| Suzuki-Miyaura coupling | Arylated cyanine (68-83% yield) | Water, tetrakis(triphenylphosphine)palladium(0) catalyst | Robust carbon-carbon bond formation | Versatile functionalization |

Structural Analogues and Design Strategies

Structural analogues of 1,1',3,3,3',3'-hexamethylindotricarbocyanine perchlorate encompass a diverse range of modifications designed to optimize optical properties, stability, and functional characteristics [21] [22] [23]. The systematic exploration of structure-activity relationships provides crucial insights for rational design of improved tricarbocyanine derivatives [21] [23] [26].

Polymethine chain length variation represents the most fundamental structural modification approach for tuning absorption and emission wavelengths [9] [21]. Longer polymethine chains consistently produce red-shifted spectra, with absorption maxima ranging from 610 nanometers for pentamethine derivatives to 817 nanometers for extended heptamethine systems [9] [21]. The relationship between chain length and optical properties follows predictable patterns, with each additional double bond in the polymethine system typically shifting the absorption maximum by approximately 100 nanometers toward longer wavelengths [9].

Heterocycle substitution strategies have explored alternatives to the traditional indole-based systems [13]. Quinoline-containing cyanine dyes offer interesting optical variations compared to indole analogues, typically exhibiting blue-shifted absorption and emission profiles [13]. These quinoline derivatives provide opportunities for applications that do not require highly fluorescent compounds while maintaining the basic tricarbocyanine framework [13]. The synthetic accessibility of quinoline heterocycles through established methodologies makes them attractive alternatives for specialized applications [13].

Meso-position functionalization has emerged as a powerful strategy for enhancing stability and introducing specific reactivity patterns [15] [16] [18] [39]. Electron-donating nitrogen-containing substituents lead to hypsochromic shifts of the absorption maxima, following the Forster-Dewar-Knott rule [39]. However, methoxy groups in the meso-position can exhibit unexpected acceptor properties due to steric hindrance, resulting in red shifts of the absorption band contrary to other donor substituents [39]. The incorporation of di- and trimethylene bridging groups in the gamma and gamma-prime positions allows significant variation of absorption maxima without altering the fundamental polymethine chain length [39].

Terminal nitrogen alkyl chain modifications provide precise control over lipophilicity and targeting properties [3] [21]. Longer alkyl chains generally improve targeting to specific tissues while having minimal effects on the fundamental absorption maxima [3] [21]. The modification of nitrogen substituents affects aggregation behavior in aqueous environments, with longer chains typically reducing water solubility but improving membrane permeability [21]. These modifications can be accomplished through standard alkylation procedures using various alkyl halides under controlled conditions [3].

Halogen substitution patterns offer opportunities for fine-tuning electronic properties and photostability [3] [26]. Electron effects on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap result in subtle wavelength shifts, typically in the range of 5-20 nanometers [26]. Chlorine and bromine substituents in heterocyclic rings and polymethine bridges provide slightly more stable structures with higher absorption and emission maxima compared to hydrogen-substituted analogues [26]. The resonance and inductive effects of halogen atoms create a balance between electron donation through resonance and electron withdrawal through induction [26].

Bridging group incorporation, particularly cyclohexenyl rings, significantly enhances photostability while maintaining optical properties [22]. The rigid cyclohexenyl structure decreases the energy band gap between frontier molecular orbitals while providing enhanced resistance to photodegradation [22]. Density functional theory calculations demonstrate that these modifications create flatter overall structures with improved rigidity [26]. The enhanced photostability makes these derivatives particularly suitable for long-term imaging applications [22].

Polyamine conjugation strategies have been developed to improve water solubility and cellular uptake characteristics [36]. The attachment of natural polyamines including putrescine, spermidine, and spermine through amide bond formation maintains the fundamental near-infrared properties while significantly enhancing biocompatibility [36]. Chain length variations in the polyamine substituents affect cellular penetration, with longer polyamine chains generally providing improved cellular uptake [36]. These modifications are accomplished through standard bioconjugation techniques using protecting group strategies [36].

| Structural Modification | Design Rationale | Structure-Activity Relationship | Optical Properties Impact | Applications |

|---|---|---|---|---|

| Polymethine chain length variation | Tune absorption/emission wavelengths | Longer chains → red-shifted spectra | λmax: 610-817 nm (pentamethine to heptamethine) | Wavelength-specific imaging |

| Heterocycle substitution (quinoline vs indole) | Alternative optical properties | Quinoline → interesting optical variations | Blue-shifted compared to indole analogues | Non-fluorescent applications |

| Meso-position functionalization | Enhanced stability and reactivity | Donor groups → hypsochromic shifts | Wavelength tuning without chain modification | Targeted bioconjugation |

| Terminal nitrogen alkyl chain modification | Control lipophilicity and targeting | Longer chains → improved targeting | Minimal effect on absorption maxima | Tissue-specific imaging |

| Halogen substitution patterns | Electronic property modulation | Electron effects on orbital energy gap | Subtle wavelength shifts (5-20 nm) | Electronic property studies |

| Bridging group incorporation (cyclohexenyl) | Increased photostability | Rigid structure → enhanced stability | Narrower energy gap between frontier orbitals | Long-term imaging studies |

| Polyamine conjugation strategies | Improved water solubility and cellular uptake | Chain length affects cellular penetration | Maintained near-infrared properties | Enhanced biological imaging |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant

Other CAS

General Manufacturing Information

Dates

Explore Compound Types